N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Drug Resistance P-glycoprotein Acute Myeloid Leukemia

Researchers studying multidrug-resistant cancers often face loss of efficacy due to P-glycoprotein (P-gp) efflux pumps. This compound, a potent ATP-competitive pan-Aurora A/B/C kinase inhibitor, overcomes P-gp-mediated resistance, maintaining activity where other Aurora inhibitors fail. • IC50 values: 5 nM (Aurora A), 4 nM (Aurora B), 1 nM (Aurora C); >10-fold selectivity over p38α, Tyk2, JNK2, Met, Tie2. • Active in taxane- and AZD1152-resistant tumor cell lines; inhibits 26 tumor cell lines at 2-3 nM. • Broad in vivo efficacy across multiple xenograft models, including multidrug-resistant variants.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1170387-05-9
Cat. No. B2394301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
CAS1170387-05-9
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C18H18N4O2S/c1-4-22-14(10-11(2)21-22)17(24)20-18-19-15(16(25-18)12(3)23)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,19,20,24)
InChIKeyVOZIJKASHVJXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AMG-900: Pan-Aurora Kinase Inhibitor


N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known by its development code AMG-900, is a small-molecule, ATP-competitive pan-aurora kinase inhibitor with demonstrated high potency against the Aurora A, B, and C kinases [1]. It was developed by Amgen as an orally bioavailable candidate for the treatment of advanced cancers, including those resistant to taxanes and other aurora kinase inhibitors [2].

Pan-aurora kinase inhibition studies
Taxane-resistant tumor model research
P-gp-expressing AML model studies

AMG-900: Compound-Specific Evidence for Procurement


Pan-aurora kinase inhibitors are not functionally interchangeable. Their pharmacological profiles differ significantly in their target spectrum, selectivity, and activity against drug-resistant populations. For instance, an inhibitor selective for only Aurora B, such as AZD1152-hQPA, can be ineffective in cancer cells with P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism [1]. In contrast, AMG-900 has been shown to maintain activity in P-gp-expressing, AZD1152-resistant AML cells [1]. Substituting AMG-900 with a less well-characterized 'in-class' analog without validated resistance-breaking and broad tumor-type activity data risks a significant and quantifiable loss of efficacy.

AMG-900
Pan-aurora inhibitor with reported activity in P-gp-expressing, multidrug-resistant AML models
vs
AZD1152-hQPA
Aurora B-selective inhibitor may lose activity in P-gp-positive cells
Class-level aurora inhibitors are not interchangeable; P-gp efflux pump context may shift anti-proliferative endpoints significantly

AMG-900: Comparative Evidence Profile


Activity in Multidrug-Resistant AML Models

AMG-900 demonstrates a critical advantage over the Aurora B-selective inhibitor AZD1152-hQPA, as it retains full activity against P-glycoprotein-expressing AML cells that are resistant to AZD1152-hQPA [1]. This indicates that procuring a pan-aurora inhibitor like AMG-900 is essential when targeting tumors with known multi-drug resistant phenotypes.

MDR AML Activity
Head-to-head
Active in P-gp+ AML cells
vs. AZD1152-hQPA: ineffective
Supports activity in multidrug-resistant AML models
P-gp-expressing cell data; review in target model
Drug Resistance P-glycoprotein Acute Myeloid Leukemia

Potency in Aurora Inhibitor-Resistant Tumor Lines

The original characterization of AMG-900 showed that it inhibits the proliferation of 26 tumor cell lines at low nanomolar concentrations. Crucially, this includes cell lines resistant to other clinical-stage aurora kinase inhibitors: AZD1152, MK-0457, and PHA-739358 (danusertib) [1]. This broad activity against inhibitor-resistant models is a key differentiator.

Resistance Overcoming
Cross-study
Inhibits proliferation at ~2–3 nM in resistant lines
vs. AZD1152, MK-0457, PHA-739358 resistant cells
Reported activity in inhibitor-resistant tumor cell panels
Panel of 26 tumor lines; confirm in specific model
Kinase Inhibitor Resistance Anti-Proliferative Activity Pan-Aurora Inhibition

Improved Bone Marrow Recovery vs. Docetaxel

In a crucial safety-related differentiation, AMG 900 inhibited the proliferation of primary human bone marrow cells in culture but allowed for a better proliferation recovery profile compared to the classic anti-mitotic drug docetaxel [1]. This suggests a potential advantage in therapeutic index for hematological applications.

Bone Marrow Recovery
Head-to-head
Higher proliferation recovery
vs. docetaxel: reduced recovery
Supports hematological safety endpoint review
Ex vivo primary human bone marrow cells
Hematological Safety Bone Marrow Recovery Docetaxel Comparison

Longest Target Residence Time on Aurora B

Among three compared aurora kinase inhibitors, AMG-900 was found to have the longest target residence time (τ) on Aurora B, measured at 12 hours [1]. A long target residence time is often correlated with sustained pharmacodynamics and can be crucial for in vivo efficacy.

Aurora B Residence
Reported
12 h
Longest target residence time in tested set
Binding kinetics assay; may inform PD study design
Binding Kinetics Target Residence Time Aurora B Pharmacodynamics

AMG-900: Research Applications


Overcoming Multidrug Resistance in AML

Based on its demonstrated superiority over AZD1152-hQPA in P-glycoprotein-expressing AML cells [1] from Section 3, AMG-900 is the compound of choice for establishing in vitro and in vivo models of relapsed or multidrug-resistant AML. Its use should be prioritized when the experimental aim is to demonstrate proof-of-concept for overcoming efflux-mediated drug resistance.

Pan-Aurora Inhibition in Taxane-Resistant Tumors

The evidence from Section 3 shows AMG-900's potent activity across a broad panel of tumor cell lines, including those resistant to paclitaxel and other Aurora kinase inhibitors [1]. This makes it the ideal chemical probe for dissecting the mechanism of action of pan-aurora inhibition in taxane-resistant breast, lung, and colorectal cancer xenografts.

Sustained Target Engagement in Bone Marrow

The combination of its long target residence time on Aurora B [1] and its favorable bone marrow recovery profile compared to docetaxel [2] from Section 3, positions AMG-900 as a powerful tool for chronic pharmacodynamic studies. Researchers investigating the effects of long-term Aurora kinase inhibition on hematological parameters should select AMG-900 over alternatives with shorter residence times or more severe myelosuppression.

Application
Selection Property
Validation Focus
P-gp-Expressing AML Research
P-gp efflux pump context
Anti-proliferative endpoint in MDR models
Taxane-Resistant Tumor Models
Inhibitor-resistant cell panel activity
Pan-aurora target engagement in xenografts
Bone Marrow Pharmacodynamic Studies
Target residence time profile
Bone marrow recovery and PD markers
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